3-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Overview
Description
3-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Arylmethylidene Derivatives of Furanones
Arylmethylidene derivatives of 3H-furan-2-ones, similar in structural complexity to the compound , participate in reactions with C-, N-, N,N-, and N,O-nucleophiles, producing a wide range of compounds like amides, pyrrolones, and benzofurans. These reactions, depending on reagents and conditions, highlight the versatility of such compounds in synthesizing heterocyclic compounds (Kamneva, Anis’kova, & Egorova, 2018).
Quinoline Derivatives as Corrosion Inhibitors
Quinoline derivatives, which share heterocyclic and nitrogenous features with the queried compound, are recognized for their anticorrosive properties. These derivatives form stable chelating complexes with metallic surfaces, showcasing the application of nitrogenous heterocyclic compounds in materials science (Verma, Quraishi, & Ebenso, 2020).
Biomass Conversion to Furan Derivatives
Research on converting plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, indicates the importance of such chemical pathways in developing sustainable polymers, fuels, and other materials. This highlights the role of complex organic compounds in renewable resource utilization (Chernyshev, Kravchenko, & Ananikov, 2017).
Chitosan and Its Antimicrobial Potential
Chitosan, an aminopolysaccharide, demonstrates a wide range of applications due to its biological characteristics similar to those anticipated from nitrogen-containing heterocycles. It's used in food and pharmaceutical formulations, underlining the biomedical applications of nitrogenous organic compounds (Raafat & Sahl, 2009).
Hydroxycoumarins in Biology and Chemistry
Hydroxycoumarins, though structurally different, share the bioactive heterocyclic nature with the compound , showing extensive applications in pharmacology, microbiology, and as enzyme inhibitors. This underlines the biological significance of heterocyclic compounds (Yoda, 2020).
Properties
IUPAC Name |
1-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3-aminopropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-16-9-12-5-2-3-10(12)7-14(8-12)11(15)4-6-13/h10H,2-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYMLUGQMMXFSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCC1CN(C2)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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